Daldinol
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Overview
Description
Daldinol is a natural product found in Daldinia concentrica and Daldinia childiae with data available.
Scientific Research Applications
Anticancer Activity
A study investigated the anticancer properties of various extracts of Aerva lanata Linn Juss, a traditional medicinal plant, against Dalton's Ascitic Lymphoma (DAL) in mice. The results indicated a protective effect against DAL, suggesting potential anticancer applications for these extracts (Rajesh et al., 2011).
Chlorinated Polyketides Discovery
Research identified a new chlorinated pentacyclic polyketide, daldinone E, from a Daldinia sp. fungal isolate treated with an epigenetic modifier. This compound, along with a related daldinone analogue, showed DPPH radical scavenging activities, comparable to ascorbic acid, indicating potential for antioxidant applications (Du et al., 2014).
Chemical Constituents of Daldinia Concentrica
A study on Daldinia concentrica, an ascomycete, led to the isolation of various compounds including daldinone A and B. These compounds' chemotaxonomic relevance was discussed, highlighting the potential for novel applications in various scientific fields (Quang et al., 2002).
Cytotoxic Metabolites from Hypoxylon Truncatum
Researchers isolated new benzo[j]fluoranthene-based secondary metabolites, daldinone C and D, from Hypoxylon truncatum IFB-18. These compounds exhibited substantial cytotoxicity against SW1116 cells, suggesting possible applications in cancer research (Gu et al., 2007).
Polyketides from Mantis-Associated Fungus Daldinia Eschscholzii
A study on Daldinia eschscholzii led to the discovery of new polyketides, including daldinone F, which showed moderate cytotoxic activity against SW480 cancer cells. This highlights the potential of these compounds in pharmaceutical applications (Wang et al., 2015).
Isoindolinones and Phthalides from Daldinia Concentrica
Research on Daldinia concentrica identified new isoindolinone and phthalide compounds, including daldinolides and daldiquinone. One of these compounds exhibited antiangiogenic activity, suggesting potential therapeutic applications (Kamauchi et al., 2018).
properties
Product Name |
Daldinol |
---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(4-hydroxy-5-methoxynaphthalen-1-yl)-8-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C22H18O4/c1-25-19-7-3-5-15-13(9-11-17(23)21(15)19)14-10-12-18(24)22-16(14)6-4-8-20(22)26-2/h3-12,23-24H,1-2H3 |
InChI Key |
PJIHOMLREDSYPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CC(=C21)O)C3=C4C=CC=C(C4=C(C=C3)O)OC |
synonyms |
daldinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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